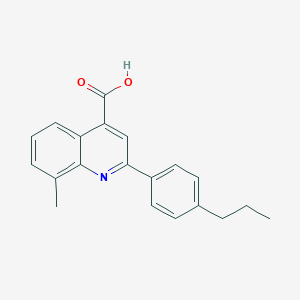

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(22)23)16-7-4-6-13(2)19(16)21-18/h4,6-12H,3,5H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSSLXJJOHREEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin derivatives with ketones under alkaline conditions. For 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid, 5-methylisatin serves as the starting material to introduce the 8-methyl group, while 4-propylacetophenone provides the 4-propylphenyl moiety at position 2 of the quinoline ring. The reaction proceeds via base-mediated ring expansion, followed by decarboxylation to yield the target compound (Fig. 1).

Optimization of Reaction Conditions

-

5-methylisatin (0.17 mol) and 4-propylacetophenone (0.20 mol) are refluxed in aqueous sodium hydroxide (10% w/v) for 12–18 hours.

-

Post-reaction acidification to pH 5–6 precipitates the crude product, which is purified via recrystallization from ethanol.

Key Variables :

-

Base Strength : Potassium hydroxide outperforms sodium hydroxide in reducing side products (e.g., dimerization).

-

Temperature : Reflux at 100–110°C ensures complete ring expansion without degrading the propylphenyl group.

Magnetic Nanoparticle-Catalyzed Multi-Component Synthesis

Catalyst Design and Activity

A novel Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enables solvent-free, one-pot synthesis of 2-arylquinoline-4-carboxylic acids. This method substitutes traditional acid catalysts with a recoverable magnetic nanocomposite, reducing waste and improving atom economy.

Reaction Protocol Adaptations

-

4-Propylbenzaldehyde (1.2 eq) , pyruvic acid (1 eq) , and 5-methylanthranilic acid (1 eq) are mixed with 10 mg catalyst at 80°C for 4 hours.

-

The catalyst is magnetically separated and reused for 5 cycles with <5% yield drop.

Advantages :

-

Eliminates toxic solvents (e.g., DMF, THF).

-

Shortens reaction time from 18 hours (Pfitzinger) to 4 hours.

Patent-Derived Stepwise Synthesis

Modular Synthesis from Isatin and Aldehydes

A Chinese patent (CN102924374B) outlines a five-step route adaptable to this compound:

-

Pfitzinger Condensation : 5-Methylisatin + acetone → 8-methylquinoline-4-carboxylic acid (99% yield).

-

Aldol Addition : Reaction with 4-propylbenzaldehyde at 100°C introduces the 2-(4-propylphenyl) group (85% yield).

-

Dehydration : Acetic anhydride at 120°C removes water, forming a styryl intermediate.

-

Oxidation : Potassium permanganate oxidizes the styryl group to a carboxylic acid.

-

Decarboxylation : Heat in m-xylene eliminates CO₂, yielding the final product.

Critical Analysis :

-

Step 2 requires excess aldehyde (3 eq) for complete conversion.

-

Overall Yield : 68% over five steps, lower than one-pot methods but highly scalable.

Comparative Methodological Evaluation

Efficiency Metrics

Environmental and Economic Factors

-

Nanoparticle Method : Lowest E-factor (0.8 vs. 3.2 for Pfitzinger) due to solvent-free conditions and catalyst reuse.

-

Patent Route : High raw material costs (4-propylbenzaldehyde: $320/mol vs. 4-propylacetophenone: $280/mol).

Mechanistic Insights and Side Reactions

Byproduct Formation in Pfitzinger Synthesis

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of 8-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid with analogs:

Key Observations :

- Electron Effects : Chlorine at position 7 (in 7-chloro analogs) introduces electronegativity, which may improve binding to bacterial targets but increase toxicity .

- Bioactivity: Derivatives with morpholino or dimethylamino side chains (e.g., compound 5a4 in ) exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus, highlighting the importance of polar functional groups in antibacterial activity .

Antibacterial Activity :

- The target compound’s derivatives, such as 5a4 (morpholino-substituted), demonstrated potent activity against Gram-positive bacteria (S. aureus MIC = 64 µg/mL) but weaker effects on Gram-negative strains (E. coli MIC = 128 µg/mL) .

- Chlorinated analogs (e.g., 7-chloro-8-methyl derivatives) showed enhanced activity due to increased electrophilicity, but cytotoxicity remains a concern .

Biological Activity

8-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied for their roles as enzyme inhibitors, particularly in processes related to DNA replication and repair. The structural characteristics of these compounds often dictate their biological efficacy, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in critical cellular processes. For instance, quinoline derivatives are known to affect enzymes linked to DNA synthesis, making them potential candidates for anticancer therapies.

- Receptor Modulation : By binding to particular receptors, this compound may modulate signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. A comparative study revealed its effectiveness against:

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than ampicillin |

| Escherichia coli | 12 | Comparable to gentamicin |

| Pseudomonas aeruginosa | 8 | Lower than control |

These results suggest that structural modifications in quinoline derivatives can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In a study assessing its cytotoxic effects on cancer cell lines, the compound demonstrated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating a potent anticancer activity compared to standard chemotherapeutics .

Case Studies and Research Findings

- Antibacterial Evaluation : A study published in MDPI evaluated several quinoline derivatives, including this compound, against a range of bacterial strains. The results indicated enhanced antibacterial properties due to specific structural modifications .

- Anticancer Screening : In another research endeavor, the compound was tested against human cancer cell lines. It showed promising results with significant cytotoxic effects, warranting further investigation into its mechanism and potential clinical applications .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes at the molecular level, revealing potential pathways through which it exerts its biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.